3-(2-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-methylphenyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
3-(2-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the thiophen-2-yl group.
3-(2-methylphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole: Contains a furan ring instead of a thiophene ring.
3-(2-methylphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophen-2-yl group in 3-(2-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from its analogs
Properties
IUPAC Name |
3-(2-methylphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-2-3-6-10(9)12-14-13(16-15-12)11-7-4-8-17-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVXOJUYRZPKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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